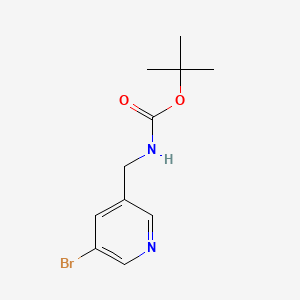
3-(N-Boc-aminomethyl)-5-bromopyridine
描述
3-(N-Boc-aminomethyl)-5-bromopyridine is a versatile organic compound characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group on a pyridine ring. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 3-(N-Boc-aminomethyl)pyridine: The compound can be synthesized by the bromination of 3-(N-Boc-aminomethyl)pyridine using bromine (Br2) in an appropriate solvent such as dichloromethane (DCM) at low temperatures.
N-Boc Protection: The N-Boc protection of 3-aminomethyl-5-bromopyridine can be achieved by reacting the amine group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like DCM.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: The bromine atom can be reduced to form a corresponding pyridine derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3), alcohols (ROH), and thiols (RSH) are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of pyridine.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives with different functional groups.
科学研究应用
3-(N-Boc-aminomethyl)-5-bromopyridine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of drug candidates and probes for biological assays.
Industry: The compound finds applications in the production of materials and intermediates for various industrial processes.
作用机制
The mechanism by which 3-(N-Boc-aminomethyl)-5-bromopyridine exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack by the incoming nucleophile. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.
Molecular Targets and Pathways Involved:
Substitution Reactions: The bromine atom and the Boc-protected amine group are the primary molecular targets.
Oxidation and Reduction Reactions: The pyridine ring and the bromine atom are involved in these reactions.
相似化合物的比较
3-(N-Boc-aminomethyl)-5-bromopyridine is similar to other N-Boc-protected amines and brominated pyridines, but its unique combination of functional groups makes it particularly useful in specific applications. Some similar compounds include:
3-(N-Boc-aminomethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3-(N-Boc-aminomethyl)pyridine: A precursor for various chemical syntheses.
属性
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPOHASZICQBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674904 | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943722-24-5 | |
| Record name | tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-BOC-aminomethyl)-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)
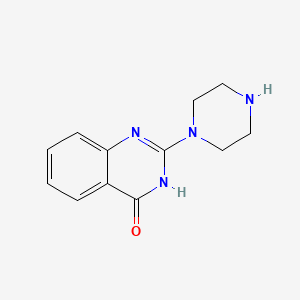
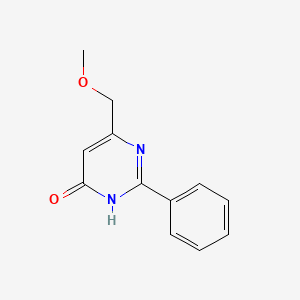
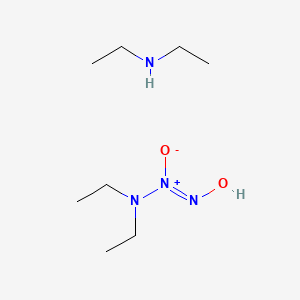
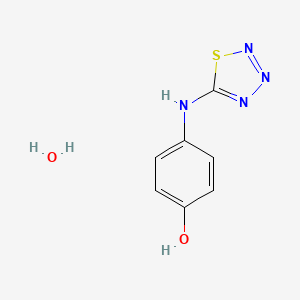
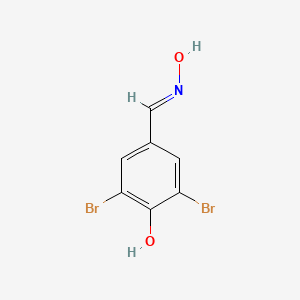
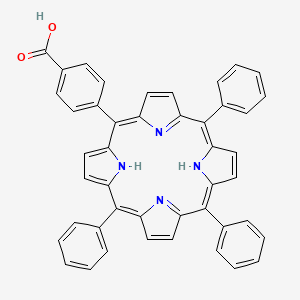
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)
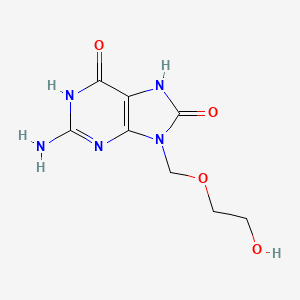
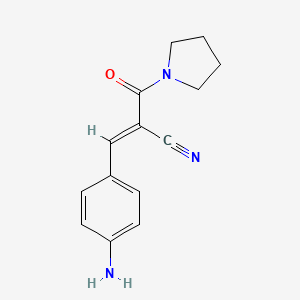
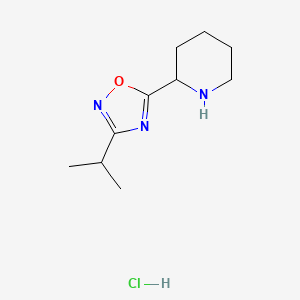

![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)
